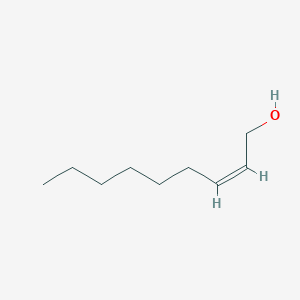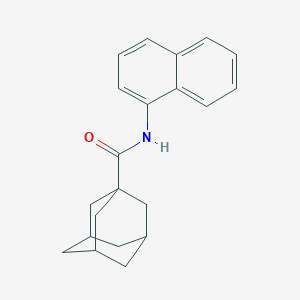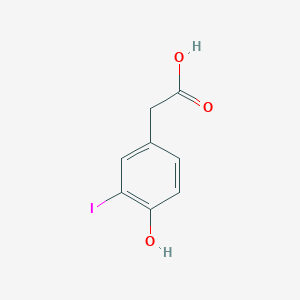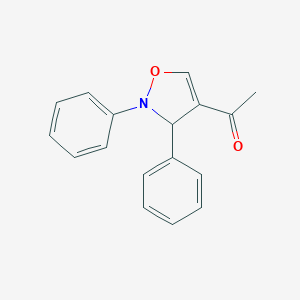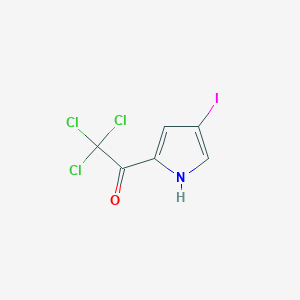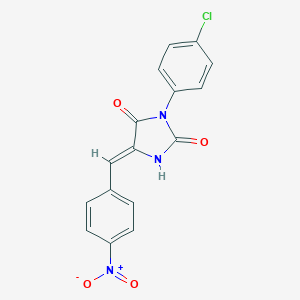
Hydantoin, 3-(p-chlorophenyl)-5-(p-nitrobenzylidene)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Hydantoin, 3-(p-chlorophenyl)-5-(p-nitrobenzylidene)- is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. This compound is a derivative of hydantoin and is commonly referred to as nitrophenyl hydantoin.
Aplicaciones Científicas De Investigación
Hydantoin, 3-(p-chlorophenyl)-5-(p-nitrobenzylidene)- has been extensively studied for its potential applications in various fields such as medicine, agriculture, and materials science. In medicine, this compound has been shown to possess anti-inflammatory, antimicrobial, and anticancer properties. In agriculture, hydantoin, 3-(p-chlorophenyl)-5-(p-nitrobenzylidene)- has been investigated for its potential use as a pesticide. In materials science, this compound has been studied for its ability to form stable complexes with metal ions, which can be used in the development of new materials.
Mecanismo De Acción
The mechanism of action of hydantoin, 3-(p-chlorophenyl)-5-(p-nitrobenzylidene)- is not fully understood. However, studies have suggested that this compound may exert its biological effects by inhibiting the activity of enzymes such as cyclooxygenase and lipoxygenase, which are involved in the inflammatory response. Additionally, hydantoin, 3-(p-chlorophenyl)-5-(p-nitrobenzylidene)- has been shown to induce apoptosis in cancer cells, which may contribute to its anticancer properties.
Efectos Bioquímicos Y Fisiológicos
Hydantoin, 3-(p-chlorophenyl)-5-(p-nitrobenzylidene)- has been shown to have various biochemical and physiological effects. Studies have reported that this compound can reduce the production of pro-inflammatory cytokines such as interleukin-1β and tumor necrosis factor-α. Additionally, hydantoin, 3-(p-chlorophenyl)-5-(p-nitrobenzylidene)- has been shown to inhibit the growth of various bacterial and fungal strains. In terms of its physiological effects, this compound has been reported to reduce pain and inflammation in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using hydantoin, 3-(p-chlorophenyl)-5-(p-nitrobenzylidene)- in lab experiments is its ability to selectively target specific enzymes and pathways. Additionally, this compound has been shown to have low toxicity and high stability, which makes it a suitable candidate for various applications. However, one of the limitations of using hydantoin, 3-(p-chlorophenyl)-5-(p-nitrobenzylidene)- in lab experiments is its limited solubility in water, which can make it difficult to work with in certain applications.
Direcciones Futuras
There are several future directions for the study of hydantoin, 3-(p-chlorophenyl)-5-(p-nitrobenzylidene)-. One area of research is the development of new derivatives of this compound with improved properties such as increased solubility and potency. Additionally, further studies are needed to fully understand the mechanism of action of hydantoin, 3-(p-chlorophenyl)-5-(p-nitrobenzylidene)- and its potential applications in various fields. Finally, the development of new methods for the synthesis of this compound may also be an area of future research.
Métodos De Síntesis
The synthesis of hydantoin, 3-(p-chlorophenyl)-5-(p-nitrobenzylidene)- involves the reaction of p-chloroaniline with ethyl acetoacetate in the presence of sodium ethoxide. This reaction results in the formation of p-chlorophenyl hydantoin, which is then treated with p-nitrobenzaldehyde in the presence of acetic anhydride to yield hydantoin, 3-(p-chlorophenyl)-5-(p-nitrobenzylidene)-.
Propiedades
Número CAS |
111223-98-4 |
|---|---|
Nombre del producto |
Hydantoin, 3-(p-chlorophenyl)-5-(p-nitrobenzylidene)- |
Fórmula molecular |
C16H10ClN3O4 |
Peso molecular |
343.72 g/mol |
Nombre IUPAC |
(5Z)-3-(4-chlorophenyl)-5-[(4-nitrophenyl)methylidene]imidazolidine-2,4-dione |
InChI |
InChI=1S/C16H10ClN3O4/c17-11-3-7-12(8-4-11)19-15(21)14(18-16(19)22)9-10-1-5-13(6-2-10)20(23)24/h1-9H,(H,18,22)/b14-9- |
Clave InChI |
OICCYDNIOIEXDL-UHFFFAOYSA-N |
SMILES isomérico |
C1=CC(=CC=C1/C=C\2/C(=O)N(C(=O)N2)C3=CC=C(C=C3)Cl)[N+](=O)[O-] |
SMILES |
C1=CC(=CC=C1C=C2C(=O)N(C(=O)N2)C3=CC=C(C=C3)Cl)[N+](=O)[O-] |
SMILES canónico |
C1=CC(=CC=C1C=C2C(=O)N(C(=O)N2)C3=CC=C(C=C3)Cl)[N+](=O)[O-] |
Sinónimos |
(5Z)-3-(4-chlorophenyl)-5-[(4-nitrophenyl)methylidene]imidazolidine-2, 4-dione |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![7-Ethyl-5H-chromeno[2,3-b]pyridin-5-one](/img/structure/B45686.png)
![5-Amino-3-cyano-4-iodo-1-[2,6-dichloro-4-(trifluoromethyl)phenyl]pyrazole](/img/structure/B45687.png)
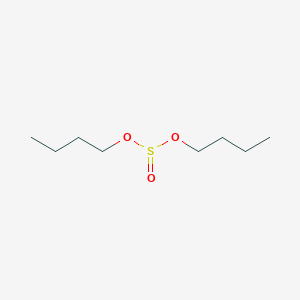
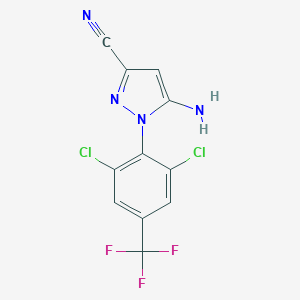
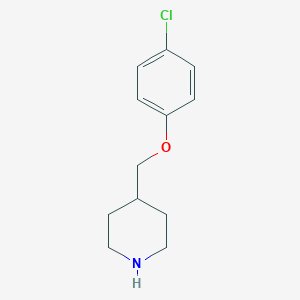
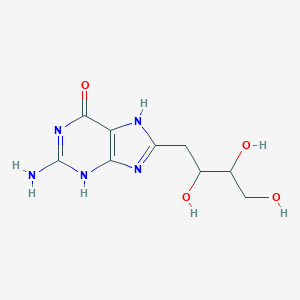
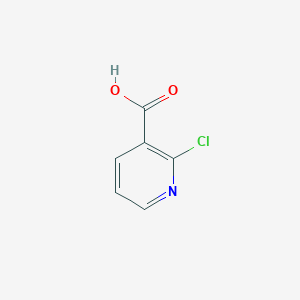
![2-(5-oxo-5H-chromeno[2,3-b]pyridin-7-yl)propanoic acid](/img/structure/B45702.png)
